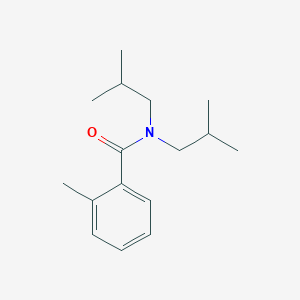

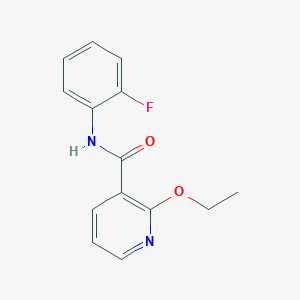

![molecular formula C13H9F3N2O2 B263659 N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B263659.png)

N-[4-(trifluoromethoxy)phenyl]nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(trifluoromethoxy)phenyl]nicotinamide, commonly known as TFMN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TFMN belongs to the class of nicotinamide derivatives and is widely used as a tool compound to investigate the function and mechanism of action of various enzymes and proteins.

Scientific Research Applications

TFMN has been widely used as a tool compound in various scientific research studies. It is primarily used as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. TFMN has also been shown to inhibit other enzymes such as sirtuins, histone deacetylases, and mono(ADP-ribosyl)transferases, which are involved in various cellular processes such as gene expression, metabolism, and stress response.

Mechanism of Action

TFMN exerts its inhibitory effect on enzymes by binding to the active site of the enzyme and preventing the substrate from binding. In the case of PARP, TFMN inhibits the catalytic activity of the enzyme, leading to the accumulation of DNA damage and ultimately cell death. TFMN has also been shown to modify the activity of other enzymes by altering their conformation or inducing allosteric changes.

Biochemical and Physiological Effects:

TFMN has been shown to have various biochemical and physiological effects in cells and organisms. Inhibition of PARP by TFMN leads to the accumulation of DNA damage, which can induce cell death pathways such as apoptosis and necrosis. TFMN has also been shown to modulate the activity of other enzymes involved in cellular processes such as metabolism and stress response, leading to changes in cellular function.

Advantages and Limitations for Lab Experiments

TFMN has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of various enzymes, making it a useful tool for investigating their function and mechanism of action. TFMN is also stable and easy to handle, making it suitable for use in high-throughput screening assays. However, TFMN has some limitations, such as its low solubility in water and its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

TFMN has several potential future directions for scientific research. One area of interest is the development of more potent and selective inhibitors of PARP and other enzymes, which may have therapeutic applications in cancer and other diseases. Another area of interest is the investigation of the physiological role of PARP and other enzymes in various cellular processes, which may shed light on their potential as drug targets. Additionally, TFMN may be used as a tool compound for the development of novel imaging agents for the diagnosis and monitoring of diseases such as cancer.

Synthesis Methods

The synthesis of TFMN involves the reaction of 4-trifluoromethoxyaniline with nicotinic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields TFMN as a white crystalline solid with a purity of over 98%.

Properties

Molecular Formula |

C13H9F3N2O2 |

|---|---|

Molecular Weight |

282.22 g/mol |

IUPAC Name |

N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)20-11-5-3-10(4-6-11)18-12(19)9-2-1-7-17-8-9/h1-8H,(H,18,19) |

InChI Key |

OJPDSNKPIMUNSP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

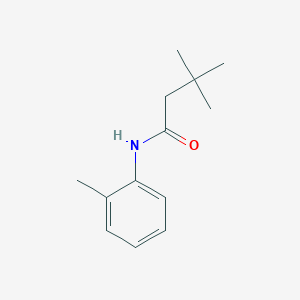

![4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)

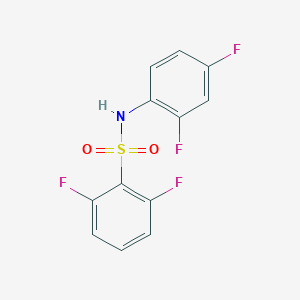

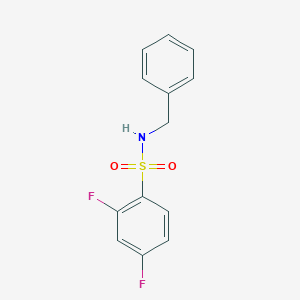

![Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263610.png)

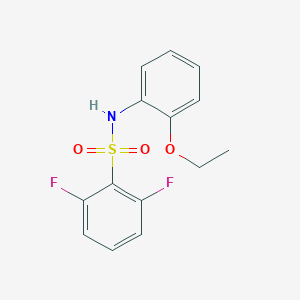

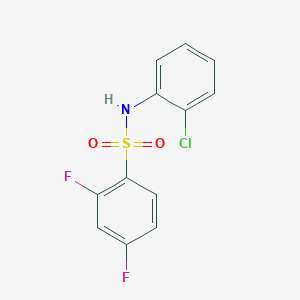

![N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide](/img/structure/B263615.png)